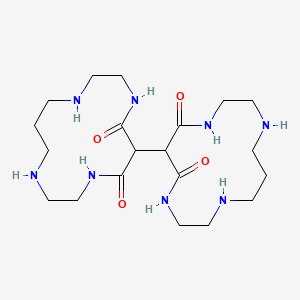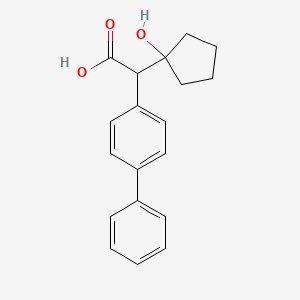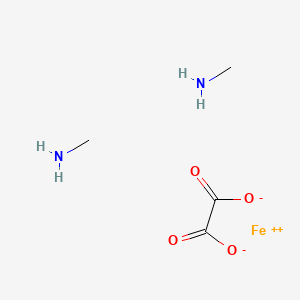
Iron, (ethanedioato(2-)-O,O')bis(methanamine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- is a coordination compound consisting of iron as the central metal atom coordinated to ethanedioate (oxalate) and methanamine (methylamine) ligands. Coordination compounds like this one are known for their diverse applications in various fields due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- typically involves the reaction of ammonium iron(II) sulfate with oxalic acid dihydrate in the presence of methanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound .
-
Materials
- Ammonium iron(II) sulfate
- Oxalic acid dihydrate
- Methanamine
- Dilute sulfuric acid
- Water
-
Procedure
- Dissolve ammonium iron(II) sulfate in water with a few drops of dilute sulfuric acid.
- Add a solution of oxalic acid dihydrate to the mixture and heat until a clear solution is obtained.
- Introduce methanamine to the solution and heat cautiously with continuous stirring.
- Allow the yellow precipitate of hydrated iron(II) oxalate to settle.
- Filter and wash the precipitate with hot water, followed by ethanol and acetone to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and precise control of temperature and pH are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- undergoes various chemical reactions, including:
-
Oxidation
- The iron center can be oxidized from Fe(II) to Fe(III) in the presence of oxidizing agents like hydrogen peroxide.
-
Reduction
- The compound can be reduced back to Fe(II) using reducing agents such as tin(II) chloride.
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Substitution Reagents: Ammonia, phosphines.
Major Products Formed
Oxidation: Formation of iron(III) oxalate complexes.
Reduction: Regeneration of iron(II) complexes.
Substitution: Formation of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Mecanismo De Acción
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- involves the coordination of ligands to the central iron atom, which influences its reactivity and stability. The ethanedioate ligands act as bidentate chelators, stabilizing the iron center, while methanamine provides additional coordination sites. This arrangement allows the compound to participate in various chemical reactions, including electron transfer processes and ligand exchange .
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) oxalate: Similar in having oxalate ligands but differs in oxidation state and coordination environment.
Iron(II) bis(methanamine): Similar in having methanamine ligands but lacks the oxalate component.
Iron(III) acetylacetonate: Another coordination compound with different ligands and applications.
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(methanamine)- is unique due to its specific combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both oxalate and methanamine ligands allows for versatile applications in catalysis, material science, and biological studies .
Propiedades
Número CAS |
80660-61-3 |
|---|---|
Fórmula molecular |
C4H10FeN2O4 |
Peso molecular |
205.98 g/mol |
Nombre IUPAC |
iron(2+);methanamine;oxalate |
InChI |
InChI=1S/C2H2O4.2CH5N.Fe/c3-1(4)2(5)6;2*1-2;/h(H,3,4)(H,5,6);2*2H2,1H3;/q;;;+2/p-2 |
Clave InChI |
SGCHUASAWIHNPL-UHFFFAOYSA-L |
SMILES canónico |
CN.CN.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


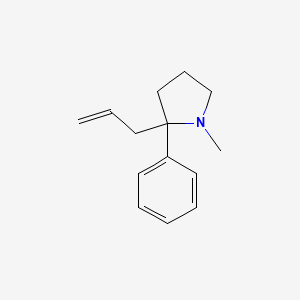
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
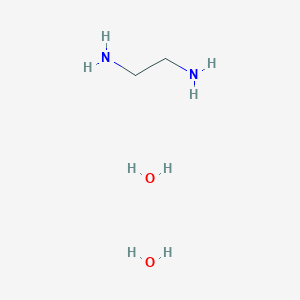
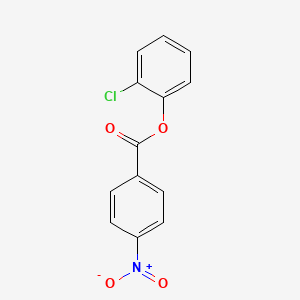
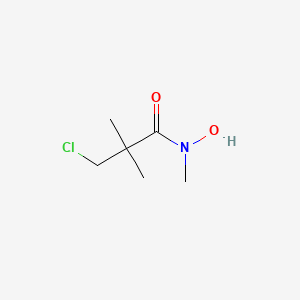
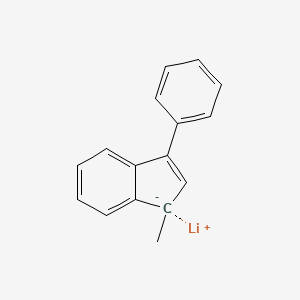
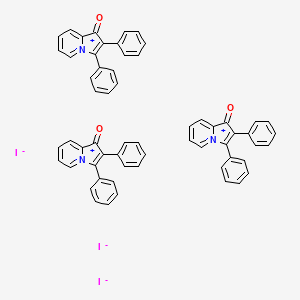
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

